4-Bromo-2-(chloromethoxy)-1-fluorobenzene
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Overview
Description
4-Bromo-2-(chloromethoxy)-1-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethoxy)-1-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the bromination of 2-(chloromethoxy)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes to ensure high yield and purity. The process often starts with the chloromethylation of 1-fluorobenzene, followed by bromination. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(chloromethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and aryl boronic acids are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy or ethoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-(chloromethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-(chloromethoxy)-1-fluorobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of halogen atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- 4-Bromo-2-chlorobenzoic acid
- 2-Bromo-4-chlorobenzaldehyde
- 4-Bromo-2-chlorophenol
Comparison: Compared to these similar compounds, 4-Bromo-2-(chloromethoxy)-1-fluorobenzene is unique due to the presence of a fluorine atom, which significantly alters its reactivity and physical properties. The fluorine atom increases the compound’s electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of the chloromethoxy group provides further versatility in chemical transformations.
Properties
Molecular Formula |
C7H5BrClFO |
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Molecular Weight |
239.47 g/mol |
IUPAC Name |
4-bromo-2-(chloromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2 |
InChI Key |
PTSSATKQLMXIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCl)F |
Origin of Product |
United States |
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